2-Cinnamoyloxyethyl acrylate 2-Cinnamoyloxyethyl acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16227923
InChI: InChI=1S/C14H14O4/c1-2-13(15)17-10-11-18-14(16)9-8-12-6-4-3-5-7-12/h2-9H,1,10-11H2/b9-8+
SMILES:
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol

2-Cinnamoyloxyethyl acrylate

CAS No.:

Cat. No.: VC16227923

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

2-Cinnamoyloxyethyl acrylate -

Specification

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
IUPAC Name 2-prop-2-enoyloxyethyl (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C14H14O4/c1-2-13(15)17-10-11-18-14(16)9-8-12-6-4-3-5-7-12/h2-9H,1,10-11H2/b9-8+
Standard InChI Key WWFHNTLFRMYXKQ-CMDGGOBGSA-N
Isomeric SMILES C=CC(=O)OCCOC(=O)/C=C/C1=CC=CC=C1
Canonical SMILES C=CC(=O)OCCOC(=O)C=CC1=CC=CC=C1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

CEA features a bifunctional structure comprising a 2-acryloyloxyethyl group esterified to a trans-cinnamate moiety. The IUPAC name, 2-prop-2-enoyloxyethyl (E)-3-phenylprop-2-enoate, reflects its α,β-unsaturated ester groups . The planar cinnamate aromatic system and flexible ethylene spacer contribute to its conformational versatility, as evidenced by 3D conformational models in PubChem .

Key Structural Data

PropertyValueSource
Molecular FormulaC₁₄H₁₄O₄
Molecular Weight246.26 g/mol
SMILESC=CC(=O)OCCOC(=O)/C=C/C₆H₅
InChI KeyWWFHNTLFRMYXKQ-CMDGGOBGSA-N

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of CEA reveals characteristic absorptions at 1,720 cm⁻¹ (ester C=O), 1,635 cm⁻¹ (acrylate C=C), and 1,450–1,600 cm⁻¹ (cinnamate aromatic C=C) . Nuclear magnetic resonance (NMR) studies confirm the structure:

  • ¹H NMR (CDCl₃): δ 7.75–7.25 (m, 5H, Ar-H), 6.45 (d, J = 16 Hz, 1H, CH=CHCO), 6.20 (dd, J = 10.4, 17.2 Hz, 1H, CH₂=CH), 5.85 (d, J = 16 Hz, 1H, CH=CHCO), 4.40 (m, 4H, OCH₂CH₂O), 1.95 (s, 2H, CH₂) .

  • ¹³C NMR: δ 166.5 (ester C=O), 144.2 (CH=CHCO), 134.5–128.1 (aromatic carbons), 63.8 (OCH₂CH₂O) .

Synthesis and Reactivity

Synthetic Pathways

CEA is synthesized through a two-step esterification process:

  • Formation of Cinnamoyl Chloride: Cinnamic acid reacts with thionyl chloride (SOCl₂) under reflux.

  • Esterification: Hydroxyethyl acrylate (HEA) reacts with cinnamoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (TEA) .

Reaction Scheme

Cinnamic Acid+SOCl2Cinnamoyl Chloride+HCl+SO2\text{Cinnamic Acid} + \text{SOCl}_2 \rightarrow \text{Cinnamoyl Chloride} + \text{HCl} + \text{SO}_2 HEA+Cinnamoyl ChlorideTEACEA+HCl\text{HEA} + \text{Cinnamoyl Chloride} \xrightarrow{\text{TEA}} \text{CEA} + \text{HCl}

The reaction achieves >85% yield under optimized conditions (0°C, 12 hr) .

Polymerization Behavior

CEA undergoes free-radical polymerization with initiators like azobisisobutyronitrile (AIBN). Its copolymerization with hydroxyethyl methacrylate (HEMA) produces crosslinked networks with enhanced mechanical strength (tensile strength: 12–18 MPa) . The cinnamate group enables [2π+2π] photodimerization under UV light (λ = 280 nm), facilitating photo-patterning in thin films .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows CEA decomposes at 220–250°C, while its copolymers with HEMA exhibit higher degradation temperatures (280–310°C) . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −15°C for CEA homopolymers, increasing to 45°C in crosslinked copolymers .

Solubility and Reactivity

CEA is soluble in polar aprotic solvents (DMF, THF) but insoluble in water. Its acrylate group undergoes Michael addition with thiols, enabling thiol-ene click chemistry for functionalization .

Solubility Profile

SolventSolubility (g/100 mL)
DMF25.6
THF18.9
Ethanol2.3
Water<0.1

Industrial and Research Applications

Photoresponsive Materials

CEA-based copolymers are used in UV-curable coatings and optical devices. For example, ZnO nanoparticles functionalized with poly(2-cinnamoyloxyethyl methacrylate) (PCEA) exhibit tunable luminescence for LED applications .

Biomedical Engineering

Block copolymers like PCEA-b-PEGMA (polyethylene glycol methacrylate) show promise in drug delivery due to their pH-responsive degradation and biocompatibility .

Adhesives and Composites

Copolymers of CEA and HEMA demonstrate shear strengths >10 MPa, making them suitable for structural adhesives in aerospace .

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